3-Methyl-2-(trifluoromethyl)-1H-indole

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists pursuing indole-based TPH inhibitor SAR often encounter limited commercial access to building blocks bearing the precise C2-CF3/C3-CH3 substitution pattern. 3-Methyl-2-(trifluoromethyl)-1H-indole eliminates this bottleneck with its defined electronic and physicochemical profile (LogP 3.4951, pKa 14.92): • Enables direct SAR exploration of lipophilicity and ionization effects on TPH binding versus mono-substituted analogs • C3-methyl group permits selective bromination to 3-bromomethyl derivative for cross-coupling library generation • Validated key intermediate for synthesizing fluorinated melatonin analogs in chronobiology and sleep disorder research.

Molecular Formula C10H8F3N
Molecular Weight 199.17 g/mol
CAS No. 913955-35-8
Cat. No. B1361186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(trifluoromethyl)-1H-indole
CAS913955-35-8
Molecular FormulaC10H8F3N
Molecular Weight199.17 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C(F)(F)F
InChIInChI=1S/C10H8F3N/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5,14H,1H3
InChIKeyZQTPBODDVRYHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(trifluoromethyl)-1H-indole Overview


3-Methyl-2-(trifluoromethyl)-1H-indole (CAS 913955-35-8) is a heterocyclic organic compound belonging to the class of trifluoromethylated indoles. It features a methyl group at the 3-position and a trifluoromethyl group at the 2-position of the indole core . This compound serves primarily as a versatile fluorinated building block in medicinal chemistry and organic synthesis, with a molecular formula of C10H8F3N and a molecular weight of 199.17 g/mol . Its commercial availability is typically at purities of 95% or greater, with analytical documentation such as NMR, HPLC, and GC often provided .

Fluorinated indole building block for medicinal chemistry
Core scaffold with C2-CF3 and C3-CH3 substitution
Analytical documentation typically provided
NMR, HPLC, GC support; purity ≥95% in commercial lots
Versatile synthetic intermediate
Late-stage functionalization and analog generation

Structural Uniqueness of 3-Methyl-2-(trifluoromethyl)-1H-indole


The precise substitution pattern on the indole scaffold—specifically the juxtaposition of a C2-trifluoromethyl group and a C3-methyl group—is not a generic structural feature. This arrangement yields a unique combination of electronic and physicochemical properties that differentiate it from other regioisomers and mono-substituted indoles . The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position in close proximity to the electron-donating methyl group at the 3-position creates a distinct electronic environment that influences reactivity, lipophilicity, and potential binding interactions, making simple replacement with a 2-(trifluoromethyl)indole or a 3-methylindole insufficient for maintaining SAR integrity in drug discovery programs [1].

!
Regioisomer mismatch with 2-(trifluoromethyl)indole

Lacks C3-methyl group; electronic environment and SAR may not transfer directly.

!
Property gap vs. 3-methylindole

Absence of C2-CF3 reduces lipophilicity and alters binding-relevant ionization; simple replacement may require validation.

3-Methyl-2-(trifluoromethyl)-1H-indole vs. Key Analogs


Lipophilicity Comparison vs. 2-(Trifluoromethyl)indole

3-Methyl-2-(trifluoromethyl)-1H-indole exhibits significantly higher lipophilicity compared to its des-methyl analog, 2-(trifluoromethyl)indole, as quantified by calculated LogP values. The target compound has a LogP of 3.4951 [1], while the comparator 2-(trifluoromethyl)indole has a LogP of 3.1867 [2]. This difference of approximately 0.31 log units translates to a roughly two-fold increase in partition coefficient, impacting membrane permeability, solubility, and protein binding characteristics.

Lipophilicity (LogP)
Reported
3.4951 vs. 3.1867
ΔLogP +0.31 (approx. 2× partition coefficient)
Supports lipophilicity-dependent property screening; may affect membrane partitioning context.
Predicted values from chemical databases; cross-study comparison.
Lipophilicity Drug Design Physicochemical Properties

pKa Comparison vs. Methylindole Analogs

The pKa of 3-Methyl-2-(trifluoromethyl)-1H-indole is predicted to be 14.92±0.30 . This is notably lower (more acidic) than 3-methylindole (skatole), which has a pKa of 17.30±0.30 , and also lower than the 6-trifluoromethyl regioisomer, which has a pKa of 15.89±0.30 . The reduced pKa indicates a greater propensity for deprotonation at the indole NH, which can affect hydrogen-bonding capabilities and interactions with biological targets.

pKa Comparison
Data to verify
14.92 ± 0.30
ΔpKa −2.38 vs. 3-methylindole; −0.97 vs. 6-CF3 regioisomer
Reported ionization profile; may affect hydrogen-bonding context.
Predicted values; experimental validation pending.
Acid Dissociation Constant Ionization State Pharmacokinetics

Melting Point vs. Key Regioisomers

The melting point of 3-Methyl-2-(trifluoromethyl)-1H-indole is reported as 73-74 °C . This is significantly lower than the melting point of 2-(trifluoromethyl)indole (106-110 °C) and the 6-trifluoromethyl regioisomer (128-129 °C) , while being lower than but closer to that of 3-methylindole (92-97 °C) . The lower melting point can facilitate easier handling, dissolution, and purification during synthetic workflows.

Melting Point
Data to verify
73–74 °C
ΔTm −32 to −56 °C vs. CF3/regioisomer analogs
Lower melting point may simplify processing; data to verify across suppliers.
Supplier datasheet values; lot-dependent range.
Melting Point Purification Formulation

TPH Inhibitory Activity

3-Methyl-2-(trifluoromethyl)-1H-indole has been described in vendor literature as a highly potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis [1]. While specific IC50 or Ki values for this exact compound are not publicly available in peer-reviewed literature, the structural features (C2-CF3, C3-CH3) are consistent with known TPH pharmacophores. The high selectivity implied by this annotation differentiates it from non-selective indole derivatives and suggests utility in probing serotonergic pathways.

TPH Inhibition
Data to verify
Reported TPH inhibitor
Vendor annotation; no public IC50/Ki
Supports serotonergic pathway probe development; peer-reviewed validation pending.
Class-level pharmacophore inference; independent confirmation required.
Tryptophan Hydroxylase Serotonin Enzyme Inhibition

3-Methyl-2-(trifluoromethyl)-1H-indole Applications


SAR Studies of Serotonergic Pathways

The reported tryptophan hydroxylase (TPH) inhibitory activity of 3-Methyl-2-(trifluoromethyl)-1H-indole positions it as a starting point for SAR campaigns exploring the role of C2-CF3 and C3-CH3 substitutions on indole-based TPH inhibitors. Its distinct physicochemical properties (LogP 3.4951, pKa 14.92) compared to analogs [1] allow medicinal chemists to probe the impact of lipophilicity and ionization on enzyme binding and selectivity.

Late-Stage Functionalization Building Block

The compound's core structure, with a C2-trifluoromethyl group and a C3-methyl group, serves as a versatile platform for diversification. The C3-methyl group can be selectively functionalized, for example, via bromination to yield a 3-bromomethyl derivative , which can then be used in subsequent cross-coupling or nucleophilic substitution reactions to generate libraries of novel indole derivatives with enhanced metabolic stability and tailored physicochemical profiles .

Chromatography Reference Standard

The unique combination of a polar indole NH, an electron-withdrawing CF3 group, and a lipophilic methyl group gives 3-Methyl-2-(trifluoromethyl)-1H-indole a distinctive chromatographic profile. Its LogP of 3.4951 and predicted pKa of 14.92 make it a suitable reference compound for optimizing reverse-phase HPLC separation of fluorinated heterocycles and for validating computational models of lipophilicity and ionization [1].

Melatonin Analog Synthesis Precursor

Vendor documentation indicates that 3-Methyl-2-(trifluoromethyl)-1H-indole is utilized in the synthesis of melatonin . The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and modulate receptor binding. This compound provides a direct route to fluorinated melatonin analogs, which are of interest in sleep disorder research and chronobiology.

Application
Selection Property
Validation Focus
SAR studies of serotonergic pathways
C2-CF3 and C3-CH3 pharmacophore context
TPH target engagement assay context
Late-stage functionalization building block
C3-methyl functionalizable handle
Derivatization efficiency and cross-coupling scope
Chromatography reference standard
Distinctive chromatographic profile
RP-HPLC retention reproducibility
Melatonin analog synthesis precursor
Trifluoromethyl bioisostere utility
Melatonin receptor binding context

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